molecular formula C12H17NO2 B13066090 2-(2,6-Dimethylpyridin-4-yl)-3-methylbutanoic acid

2-(2,6-Dimethylpyridin-4-yl)-3-methylbutanoic acid

Cat. No.: B13066090
M. Wt: 207.27 g/mol
InChI Key: SUAPOGJZTCMDDN-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylpyridin-4-yl)-3-methylbutanoic acid is a branched carboxylic acid derivative featuring a pyridine ring substituted with two methyl groups at the 2- and 6-positions and a 3-methylbutanoic acid side chain. This compound is of interest due to its structural hybridity, combining aromatic pyridine motifs with aliphatic carboxylic acid functionality.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(2,6-dimethylpyridin-4-yl)-3-methylbutanoic acid

InChI

InChI=1S/C12H17NO2/c1-7(2)11(12(14)15)10-5-8(3)13-9(4)6-10/h5-7,11H,1-4H3,(H,14,15)

InChI Key

SUAPOGJZTCMDDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)C(C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylpyridin-4-yl)-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the halogen-metal exchange reaction followed by borylation. Another approach involves palladium-catalyzed cross-coupling reactions, where halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylpyridin-4-yl)-3-methylbutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have revealed that compounds related to 2-(2,6-Dimethylpyridin-4-yl)-3-methylbutanoic acid exhibit significant anticancer activity. For instance, a derivative of dimethylpyridine was shown to inhibit microtubule assembly and induce apoptosis in cancer cells through caspase pathways . The compound demonstrated potent activity against various human cancers, including leukemia and solid tumors, with IC50 values ranging from 0.012 to 0.298 µmol/L .

1.2 AMPK Activation

Another area of interest is the role of pyridine derivatives in activating AMP-activated protein kinase (AMPK), which is crucial for cellular energy homeostasis. A study indicated that specific substitutions on the pyridine ring significantly enhance AMPK activation, suggesting that similar compounds could be developed for therapeutic interventions in metabolic disorders .

CompoundR GroupAMPK Activation EC50 (µM)
4a3-Me0.89
4b4-Me0.28
4c6-Me0.074

This data illustrates the structure-activity relationship (SAR) that can guide the design of more potent AMPK activators .

Cosmetic Formulations

2.1 Skin Care Applications

The compound's potential extends into cosmetic formulations, where it may be utilized for its skin-beneficial properties. The formulation of cosmetics often requires compounds that can enhance skin hydration and stability. Research has shown that polymers and active ingredients derived from pyridine structures can improve the efficacy of topical applications by acting as permeation enhancers or stabilizers .

2.2 Experimental Design in Formulation Development

Recent advancements in formulation science have employed experimental design techniques to optimize the incorporation of such compounds into cosmetic products. For instance, studies have utilized Box-Behnken designs to evaluate the effects of various raw materials on the physical and sensory properties of formulations, leading to enhanced moisturizing effects and stability .

Case Studies

3.1 Efficacy in Cancer Treatment

A notable case study involved a synthesized compound similar to this compound, which was tested on nude mice bearing hepatoma tumors. The compound demonstrated an impressive inhibition rate of tumor growth at dosages of 100 mg/kg and above, highlighting its potential as a therapeutic agent .

3.2 Cosmetic Product Development

In another study focusing on cosmetic formulations, researchers developed a cream incorporating pyridine derivatives that showed improved skin hydration and reduced irritation compared to standard formulations. The results indicated a significant enhancement in user satisfaction and product effectiveness, paving the way for further development in personal care products .

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylpyridin-4-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in coordination with metal ions, influencing various biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Differences:

Compound Core Structure Side Chain Biological Relevance (Inferred)
Target Compound Pyridine ring (2,6-dimethyl) 3-Methylbutanoic acid Potential aromatic-hydrophobic interactions
2CA3MBA Benzamido-acetic acid 3-Methylbutanoic acid Enhanced solubility via carboxamide
2CMPA Benzamido-acetic acid Propanoic acid Reduced steric hindrance

The pyridine ring in the target compound may confer distinct electronic and steric properties compared to the benzamido groups in 2CA3MBA and 2CMPA. This could influence binding affinity to biological targets, as pyridine’s nitrogen atom participates in hydrogen bonding and π-π stacking .

Isomeric Differentiation of Methylbutanoic Acid Derivatives

highlights the metabolic significance of differentiating between 2- and 3-methylbutanoic acid isomers. In prior studies, 3-methylbutanoic acid was identified as the predominant isomer in hydrolyzed biological samples (median concentration: 61,100 µg/mol creatinine), surpassing 2-methylbutanoic acid . This suggests that the 3-methyl configuration in the target compound may enhance metabolic stability or compatibility with enzymatic processing compared to its 2-methyl counterparts.

Metabolic Stability Comparison:

Isomer Concentration Range (µg/mol creatinine) Predominance
3-Methylbutanoic acid 32,000–168,000 High
2-Methylbutanoic acid Not quantified (previous studies) Low

Research Findings and Implications

  • Structural Flexibility vs. Specificity : The pyridine ring in the target compound offers a rigid aromatic platform, whereas carboxamide derivatives (e.g., 2CA3MBA) provide conformational flexibility. This trade-off may influence target selectivity in drug design .
  • Metabolic Advantages: The 3-methylbutanoic acid moiety’s metabolic stability, as observed in , positions the target compound favorably for prolonged in vivo activity compared to 2-methyl analogs .

Biological Activity

2-(2,6-Dimethylpyridin-4-yl)-3-methylbutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's chemical formula is C13H17NC_{13}H_{17}N, and it features a pyridine ring that contributes to its biological activity. The structural characteristics allow it to interact with various biological targets, influencing several pathways.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Cholinesterase Inhibition : Research indicates that compounds similar to this compound may exhibit inhibitory effects on cholinesterases, enzymes crucial for neurotransmission. This inhibition could have implications for neurodegenerative diseases such as Alzheimer's .
  • Antioxidant Properties : Some studies suggest that related compounds possess antioxidant properties, which may help mitigate oxidative stress in cells. This activity is essential for protecting against age-related diseases .
  • Anti-cancer Activity : Preliminary investigations show potential anti-cancer effects, particularly in inhibiting the growth of specific cancer cell lines. The compound may interfere with cellular signaling pathways involved in proliferation and survival .

The mechanisms through which this compound exerts its effects are still being elucidated. However, several hypotheses include:

  • Binding Affinity : The compound may bind to specific receptors or enzymes, altering their activity and leading to downstream effects.
  • Modulation of Signaling Pathways : It could influence key signaling pathways involved in cell growth and apoptosis.

Study on Cholinesterase Inhibition

A study explored the structure-activity relationship (SAR) of pyridine derivatives, revealing that modifications in the pyridine ring significantly affect cholinesterase inhibition potency. The results indicated that certain substitutions enhance binding affinity to the active site of the enzyme .

Antioxidant Efficacy

Another investigation assessed the antioxidant capacity of various derivatives related to this compound using DPPH and ABTS assays. The findings demonstrated that some derivatives exhibited significant free radical scavenging activity, suggesting therapeutic potential against oxidative stress-related conditions .

Anti-Cancer Activity Evaluation

In vitro studies were conducted on cancer cell lines (e.g., MCF-7 and HeLa) to evaluate the growth inhibitory effects of the compound. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting effectiveness comparable to standard chemotherapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeAssessed EffectReference
Cholinesterase InhibitionSignificant inhibition observed
Antioxidant ActivityHigh free radical scavenging
Anti-cancer ActivityDose-dependent growth inhibition

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